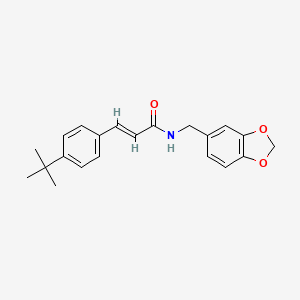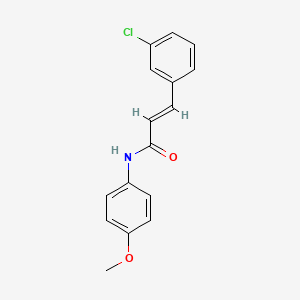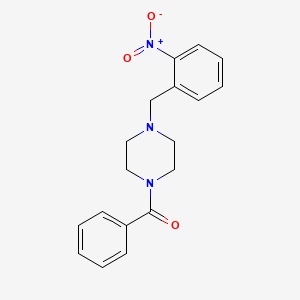
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine, also known as FMMP, is a heterocyclic compound that belongs to the class of piperazines. It has been extensively studied for its potential pharmacological properties. FMMP is a synthetic compound that was first synthesized in the 1970s and has since been used in various scientific research applications.
作用機序
The exact mechanism of action of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as an antagonist or agonist at various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has a range of biochemical and physiological effects. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has also been shown to decrease levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential pharmacological properties, making it a well-characterized compound. However, one limitation of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to better understand its mechanism of action and to determine its efficacy in treating depression and anxiety. Another area of interest is its potential as a therapeutic agent for other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the safety and tolerability of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine in humans.
合成法
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine can be synthesized through a multistep process starting with the reaction of 2-furylacetonitrile with 3-methylbenzylmagnesium bromide to produce 2-furylmethyl-3-methylbenzyl ketone. This intermediate is then reacted with piperazine in the presence of a reducing agent to produce 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine.
科学的研究の応用
1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has been widely studied for its potential pharmacological properties. It has been shown to have affinity for various receptors, including dopamine, serotonin, and adrenergic receptors. Studies have also shown that 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has potential as an antidepressant, antipsychotic, and anxiolytic agent.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-15-4-2-5-16(12-15)13-18-7-9-19(10-8-18)14-17-6-3-11-20-17/h2-6,11-12H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAXNTXYXRVNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)


